TRIBENURON-METHYL
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Overview
Description
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is a complex organic compound that belongs to the class of sulfonylurea herbicides. This compound is known for its potent herbicidal activity and is widely used in agricultural practices to control a variety of broadleaf weeds and grasses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRIBENURON-METHYL involves multiple steps:
Formation of the triazine ring: This step involves the reaction of cyanuric chloride with methanol and methylamine to form 4-methoxy-6-methyl-1,3,5-triazine.
Carbamoylation: The triazine derivative is then reacted with methyl isocyanate to introduce the carbamoyl group.
Sulfonylation: The resulting compound is further reacted with sulfonyl chloride to form the sulfonylurea structure.
Esterification: Finally, the compound is esterified with methyl benzoate to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted triazine derivatives.
Scientific Research Applications
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of sulfonylurea herbicides.
Biology: Research on its mode of action helps in understanding herbicide resistance in plants.
Medicine: Studies are conducted to explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the formulation of herbicides for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth in the shoots and roots of the plant, ultimately causing plant death .
Comparison with Similar Compounds
Similar Compounds
- Tribenuron-methyl
- Metsulfuron-methyl
- Chlorimuron-ethyl
- Thifensulfuron-methyl
Uniqueness
Methyl 2-(N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoyl)sulfamoyl)benzoate is unique due to its specific triazine ring structure, which imparts high selectivity and potency as a herbicide. Its ability to inhibit ALS at very low concentrations makes it highly effective compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylcarbamoylsulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O6S/c1-9-17-12(19-15(18-9)26-3)8-16-14(22)20-27(23,24)11-7-5-4-6-10(11)13(21)25-2/h4-7H,8H2,1-3H3,(H2,16,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVDVIWOQBFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)CNC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001339585 |
Source
|
Record name | Methyl 2-[[[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)methylamino]carbonyl]amino]sulfonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001339585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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